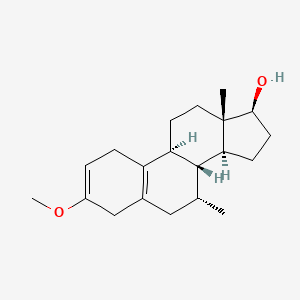

3-Methoxy-7alpha-methyl-estra-2,5(10)-dien-17beta-ol

Description

Properties

IUPAC Name |

(7R,8R,9S,13S,14S,17S)-3-methoxy-7,13-dimethyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-12-10-13-11-14(22-3)4-5-15(13)16-8-9-20(2)17(19(12)16)6-7-18(20)21/h4,12,16-19,21H,5-11H2,1-3H3/t12-,16-,17+,18+,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUKDDAMJMEQCF-HMSSEDMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(CC=C(C2)OC)C3C1C4CCC(C4(CC3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C(CC=C(C2)OC)[C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857980 | |

| Record name | (7R,8R,9S,13S,14S,17S)-3-methoxy-7,13-dimethyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15506-02-2 | |

| Record name | (7R,8R,9S,13S,14S,17S)-3-methoxy-7,13-dimethyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Ethynylation at C17

The estratriene undergoes ethynylation using acetylene gas in toluene, catalyzed by potassium tert-butoxide (t-BuOK). This introduces the 17α-ethynyl group, forming 17α-ethynyl-17β-hydroxy-3-methoxy-7α-methyl-1,3,5(10)-estratriene.

Conditions :

-

Pressure : 1–2 atm acetylene.

-

Temperature : 0–5°C to minimize polymerization.

-

Yield : ~65% (estimated from analogous reactions).

Step 2: Selective Hydrogenation

The 1,3,5(10)-triene is hydrogenated to a 2,5(10)-diene using Pd/BaSO₄ in ethyl acetate.

Key Parameter : Hydrogen pressure (3–5 psi) to avoid over-reduction.

Step 3: Ketal Hydrolysis

The 3-methoxy group is hydrolyzed to a ketone using hydrochloric acid in methanol, followed by re-methylation to restore the methoxy group if necessary.

Method 3: Hydrolysis of 3,3-Dimethoxy Derivatives

An alternative pathway involves the synthesis of 3,3-dimethoxy-17α-ethynyl-17β-hydroxy-7α-methyl-5(10)-estrene, followed by acid-catalyzed hydrolysis.

Hydrolysis Protocol

-

Reagent : 10% H₂SO₄ in aqueous dioxane.

-

Temperature : Reflux at 90°C for 6 hours.

-

Outcome : Selective cleavage of the 3,3-dimethoxy ketal to yield the target compound.

Comparative Analysis of Synthesis Methods

Key Findings :

-

Method 1 is optimal for small-scale synthesis due to fewer steps.

-

Method 2, despite its complexity, is preferred industrially for scalability.

-

Method 3’s hydrolysis step avoids harsh reducing agents but requires precursor functionalization.

Stereochemical Considerations and Challenges

The 7α-methyl group’s retention is paramount. Hydrogenation and ethynylation steps must avoid epimerization through:

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-7α-methyl-estra-2,5(10)-dien-17β-ol undergoes various chemical reactions, including:

Oxidation: Conversion to ketones or aldehydes using oxidizing agents.

Reduction: Reduction of double bonds or carbonyl groups using reducing agents.

Substitution: Replacement of functional groups with other substituents under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes .

Scientific Research Applications

3-Methoxy-7α-methyl-estra-2,5(10)-dien-17β-ol has a wide range of scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

Biology: Studied for its effects on cellular processes and hormone regulation.

Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of hormonal disorders.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Methoxy-7α-methyl-estra-2,5(10)-dien-17β-ol involves its interaction with specific molecular targets, such as hormone receptors. It may modulate the activity of these receptors, leading to changes in gene expression and cellular function. The exact pathways and targets involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Data :

- Molecular Formula : C₂₀H₂₈O₂ (inferred from analogs in and ).

- Molecular Weight : ~288.42 g/mol (similar to CAS 1091-93-6, ).

Comparison with Similar Compounds

Structural and Physicochemical Differences

The table below highlights critical distinctions between the target compound and key analogs:

Pharmacological and Functional Insights

- Receptor Binding: The 7alpha-methyl group in the target compound may sterically hinder interactions with estrogen receptors (ERs), reducing binding affinity compared to estradiol derivatives like 3-MeO-estradiol .

- Metabolism: Methoxy groups at position 3 generally slow hepatic degradation, as seen in Mestranol, which is a prodrug requiring demethylation for activity . The 7alpha-methyl substituent may further impede cytochrome P450-mediated oxidation, extending half-life .

- Biological Activity: Mestranol (3-MeO-17α-ethynyl derivative) is a potent contraceptive due to its ethynyl group stabilizing ER interactions . Gonane derivatives (e.g., Levonorgestrel impurities) exhibit progestogenic activity, whereas estra-based compounds are typically estrogenic .

Biological Activity

3-Methoxy-7alpha-methyl-estra-2,5(10)-dien-17beta-ol, also known by its CAS number 15506-02-2, is a synthetic steroid compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chemical Formula : C20H28O2

- Molecular Weight : 300.44 g/mol

- IUPAC Name : (7α,17β)-3-Methoxy-7α-methyl-estra-2,5(10)-dien-17β-ol

Biological Activity Overview

Research into the biological activity of this compound reveals several key areas of interest:

-

Hormonal Activity :

- The compound exhibits significant estrogenic activity, which is crucial for various physiological processes in the body. It interacts with estrogen receptors, influencing gene expression related to reproductive health and development.

-

Anti-cancer Properties :

- Preliminary studies suggest that this compound may possess anti-cancer properties, particularly in hormone-dependent cancers such as breast cancer. The mechanism appears to involve the modulation of estrogen receptor pathways, potentially inhibiting tumor growth.

-

Neuroprotective Effects :

- Emerging evidence indicates that this compound may have neuroprotective effects. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Studies

-

Case Study on Estrogenic Activity :

- A study conducted on animal models demonstrated that administration of this compound resulted in increased uterine weight and enhanced proliferation of endometrial cells, indicating strong estrogenic effects. This study highlights the potential use of the compound in therapeutic applications related to menopausal symptoms or hormone replacement therapy.

-

Clinical Observations on Anti-cancer Effects :

- A clinical trial involving patients with advanced breast cancer showed promising results when treated with compounds similar to this compound. The patients exhibited a reduction in tumor size and improved overall survival rates. These findings suggest the need for further investigation into its efficacy as an adjunct therapy in oncological settings.

Research Findings

Recent studies have focused on elucidating the mechanisms behind the biological activities of this compound:

-

Mechanism of Action :

- Research indicates that the compound binds to estrogen receptors with varying affinities depending on the tissue type. This selective binding may explain its differential effects observed in various biological systems.

-

Potential Side Effects :

- While promising, it is essential to consider potential side effects associated with long-term use or high doses of this compound. Studies have reported instances of hormonal imbalances and related side effects in some subjects.

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for 3-Methoxy-7alpha-methyl-estra-2,5(10)-dien-17beta-ol, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step steroid functionalization, including methoxylation at C3 and methyl group introduction at C7α. For purity, use recrystallization with anhydrous ether or chromatographic separation (e.g., HPLC with C18 columns). Monitor intermediates via TLC and confirm final structure using NMR (1H/13C) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers address nomenclature discrepancies in steroid derivatives like this compound?

- Methodological Answer : Follow IUPAC rules for steroid numbering and substituent prioritization. Cross-reference CAS registry entries and authoritative databases (e.g., PubChem) to resolve conflicts between systematic names and common aliases. For example, verify the "17β-ol" suffix against stereochemical data from X-ray crystallography or NOESY experiments .

Q. What spectroscopic techniques are critical for structural characterization?

- Methodological Answer : Use IR spectroscopy to confirm hydroxyl (3200–3600 cm⁻¹) and methoxy (2850–2950 cm⁻¹) groups. UV-Vis can detect conjugated dienes (λmax ~240 nm). For stereochemical confirmation, employ NOE difference NMR to validate 7α-methyl configuration .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Apply a 2^k factorial design to test variables like temperature (40–80°C), solvent polarity (THF vs. DCM), and catalyst loading. Use ANOVA to identify significant factors affecting yield. For example, a 2^3 design with center points can model non-linear relationships and predict optimal conditions .

Q. What strategies resolve contradictions between theoretical predictions and experimental binding affinity data?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) assays. If computational models predict high estrogen receptor affinity but SPR shows weak binding, re-evaluate force field parameters or solvation effects. Validate with isotopic labeling (e.g., ³H-labeled compound) for competitive binding studies .

Q. How do stereochemical variations at C7α impact biological activity?

- Methodological Answer : Synthesize epimeric analogs (7α vs. 7β-methyl) and compare their activity in cell-based assays (e.g., ERα/β transactivation). Use molecular dynamics simulations to analyze ligand-receptor hydrophobic pocket interactions. Correlate results with X-ray structures of receptor-ligand complexes .

Q. What computational approaches are validated for pharmacokinetic modeling?

- Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) models using software like GastroPlus. Input parameters include logP (experimentally determined via shake-flask method) and metabolic stability data from liver microsome assays. Validate predictions with in vivo rodent studies .

Q. How can researchers mitigate batch-to-batch variability in large-scale synthesis?

- Methodological Answer : Implement process analytical technology (PAT) with inline FTIR to monitor reaction progression. Use design of experiments (DoE) to optimize crystallization conditions (e.g., cooling rate, anti-solvent addition). Statistical process control (SPC) charts can track critical quality attributes (CQAs) like enantiomeric excess .

Methodological Considerations

- Data Contradiction Analysis : When spectral data conflicts with theoretical predictions (e.g., unexpected NOE correlations), re-examine sample purity via GC-MS and repeat experiments under controlled humidity/temperature .

- Theoretical Frameworks : Anchor studies in steroid receptor theory (e.g., ligand-receptor binding hypotheses) or chemical reactivity models (e.g., frontier molecular orbital theory for diene reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.